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Compound of Interest

Compound Name:
2-Amino-3-bromo-5-

methylpyrazine

Cat. No.: B112963 Get Quote

Spectroscopic Comparison: 2-Amino-3-bromo-5-
methylpyrazine and Its Precursors
A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides an objective spectroscopic comparison of the heterocyclic compound 2-
Amino-3-bromo-5-methylpyrazine with its common starting materials, 2-amino-5-

methylpyrazine and the brominating agent N-Bromosuccinimide (NBS). The synthesis of 2-
Amino-3-bromo-5-methylpyrazine typically involves the electrophilic bromination of 2-amino-

5-methylpyrazine. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS), offers clear indicators of this chemical

transformation.

At a Glance: Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for the final product

and the starting materials, facilitating a clear comparison of their spectral properties.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
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Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

2-Amino-3-

bromo-5-

methylpyrazine

7.83 Singlet 1H Aromatic CH

4.93 Singlet 2H -NH₂

2.41 Singlet 3H -CH₃

2-amino-5-

methylpyrazine
~8.0-7.8 Multiplet 2H Aromatic CH

~4.6 Broad Singlet 2H -NH₂

~2.4 Singlet 3H -CH₃

N-

Bromosuccinimid

e (NBS)

2.85 Singlet 4H -CH₂CH₂-

Table 2: Infrared (IR) Spectral Data
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Compound
Key Absorption Bands
(cm⁻¹)

Functional Group
Assignment

2-Amino-3-bromo-5-

methylpyrazine
~3400-3300 N-H Stretch (Amino group)

~3100-3000 Aromatic C-H Stretch

~1640 N-H Scissoring

~1580, 1470
Aromatic C=C and C=N

Stretch

~700-600 C-Br Stretch

2-amino-5-methylpyrazine 3444, 3335 N-H Stretch (Amino group)[1]

~3100-3000 Aromatic C-H Stretch

~1652 C=N Stretch[1]

~1592 C=C Stretch[1]

N-Bromosuccinimide (NBS) ~1770, 1705
C=O Stretch (Asymmetric and

Symmetric)

~1350 C-N Stretch

Table 3: Mass Spectrometry (MS) Data

Compound Molecular Ion (m/z)
Key Fragmentation Peaks
(m/z)

2-Amino-3-bromo-5-

methylpyrazine
188/190 ([M+H]⁺)[2] Data not readily available

2-amino-5-methylpyrazine 109 (M⁺) Data not readily available

N-Bromosuccinimide (NBS) 177/179 (M⁺) 98, 79/81, 55, 28

Experimental Protocols
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Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
A sample of each compound (5-10 mg) was dissolved in approximately 0.7 mL of deuterated

chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The ¹H NMR

spectra were recorded on a 400 MHz spectrometer. Data was processed to show chemical

shifts (δ) in parts per million (ppm) relative to TMS, integration values, and signal multiplicities

(s = singlet, br s = broad singlet, m = multiplet).

Infrared (IR) Spectroscopy
Infrared spectra were obtained using a Fourier-Transform Infrared (FTIR) spectrometer. Solid

samples were prepared as KBr pellets. A small amount of the compound was ground with dry

potassium bromide (KBr) and pressed into a thin, transparent disk. The spectra were recorded

over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra were acquired using a mass spectrometer with an electrospray ionization (ESI)

source for the pyrazine compounds and an electron ionization (EI) source for N-

Bromosuccinimide. Samples were introduced into the ion source, and the resulting mass-to-

charge ratios (m/z) of the molecular ions and fragment ions were recorded.

Visualization of Spectroscopic Comparison
The following diagram illustrates the logical workflow of the spectroscopic comparison, from the

starting materials to the final product.
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Starting Materials

Bromination Reaction

Product

2-amino-5-methylpyrazine

¹H NMR: Aromatic & Methyl H's

IR: N-H, C=N, C=C stretches

MS: m/z 109

Electrophilic
Aromatic

Substitution

N-Bromosuccinimide (NBS)

¹H NMR: Methylene H's

IR: C=O stretches

MS: m/z 177/179

2-Amino-3-bromo-5-methylpyrazine

¹H NMR: Shifted Aromatic H, New C-Br bond

IR: C-Br stretch appears

MS: m/z 188/190

Spectroscopic
Transformation

Click to download full resolution via product page

Caption: Logical workflow of the spectroscopic comparison.

Objective Comparison and Analysis
The spectroscopic data clearly demonstrates the successful conversion of 2-amino-5-

methylpyrazine to 2-Amino-3-bromo-5-methylpyrazine.

¹H NMR Spectroscopy: The most significant change in the ¹H NMR spectrum is the

disappearance of one of the aromatic proton signals of the starting material, 2-amino-5-

methylpyrazine, and the appearance of a single aromatic proton signal at 7.83 ppm in the

product. This is consistent with the substitution of a hydrogen atom on the pyrazine ring with
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a bromine atom. The chemical shifts of the amino and methyl protons also show slight

changes, reflecting the altered electronic environment of the molecule. The spectrum of

NBS, with its characteristic singlet for the methylene protons, is absent in the purified

product.

Infrared Spectroscopy: The IR spectrum of the product, 2-Amino-3-bromo-5-
methylpyrazine, retains the characteristic N-H stretching bands of the primary amine

present in the starting material. The key difference is the appearance of a new absorption

band in the lower frequency region (typically 700-600 cm⁻¹), which can be attributed to the

C-Br stretching vibration. This provides strong evidence for the incorporation of bromine into

the aromatic ring. The strong carbonyl stretches of NBS are not observed in the product

spectrum.

Mass Spectrometry: The mass spectrum of the product shows a molecular ion peak cluster

at m/z 188 and 190, corresponding to the [M+H]⁺ ions. The presence of two peaks with

approximately equal intensity is characteristic of a compound containing one bromine atom,

due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. This is a definitive confirmation of the

successful bromination, as the molecular weight has increased by the mass of a bromine

atom minus a hydrogen atom compared to the starting material, 2-amino-5-methylpyrazine

(molecular weight 109). The molecular ion of NBS at m/z 177/179 is also absent in the final

product.

In conclusion, the combined analysis of ¹H NMR, IR, and Mass Spectrometry data provides

unambiguous evidence for the synthesis of 2-Amino-3-bromo-5-methylpyrazine from its

starting materials. Each technique offers complementary information that, when considered

together, confirms the structural changes occurring during the bromination reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://spectrabase.com/compound/7LwhbG0eJek
https://www.benchchem.com/product/b112963#spectroscopic-comparison-of-2-amino-3-bromo-5-methylpyrazine-with-starting-materials
https://www.benchchem.com/product/b112963#spectroscopic-comparison-of-2-amino-3-bromo-5-methylpyrazine-with-starting-materials
https://www.benchchem.com/product/b112963#spectroscopic-comparison-of-2-amino-3-bromo-5-methylpyrazine-with-starting-materials
https://www.benchchem.com/product/b112963#spectroscopic-comparison-of-2-amino-3-bromo-5-methylpyrazine-with-starting-materials
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b112963?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

